Physicochemical Profiling and Therapeutic Applications of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
Physicochemical Profiling and Therapeutic Applications of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI)
Executive Summary
The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, thiomorpholine derivatives have emerged as highly versatile pharmacophores. Specifically, 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) (CAS: 31507-18-3) represents a structurally optimized building block characterized by a sulfur-containing six-membered saturated ring, an aldehyde functional group, and targeted steric constraints via 2,3-dimethyl substitution[1].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural dynamics, and primary biological targets of this compound. By dissecting its role as a squalene synthase (SQS) inhibitor and an FLT3 receptor tyrosine kinase inhibitor, we establish a framework for its integration into cardiovascular and oncological drug development pipelines.
Physicochemical Profiling & Structural Dynamics
The biological efficacy of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- is intrinsically linked to its physicochemical properties. The substitution of oxygen (in morpholine) with sulfur (in thiomorpholine) significantly alters the electronic distribution and lipophilicity of the molecule. Sulfur's larger atomic radius and lower electronegativity enhance the compound's ability to engage in favorable hydrophobic interactions within deep enzyme binding pockets[2].
Furthermore, the 2,3-dimethyl substitution introduces critical steric bulk. This restricts the conformational flexibility of the thiomorpholine ring, predominantly locking it into a low-energy chair conformation. This rigidification reduces the entropic penalty upon binding to target proteins, thereby increasing binding affinity. The N-carboxaldehyde group serves as a potent hydrogen bond acceptor, facilitating critical interactions with kinase hinge regions or synthase active sites.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical and identifying properties of the compound[1]:
| Property | Value | Causality / Relevance in Drug Design |
| IUPAC Name | 2,3-dimethylthiomorpholine-4-carbaldehyde | Standardized nomenclature for structural identification. |
| CAS Registry Number | 31507-18-3 | Unique identifier for chemical sourcing and literature cross-referencing. |
| Molecular Formula | C₇H₁₃NOS | Defines the atomic composition, highlighting the presence of the heteroatoms (N, O, S). |
| Molecular Weight | 159.25 g/mol | Low molecular weight (<500 Da) ensures excellent ligand efficiency and adherence to Lipinski's Rule of Five. |
| InChI Key | MNBQDDYTJUQZDE-UHFFFAOYSA-N | Facilitates precise cheminformatics database querying. |
| Structural Scaffold | Saturated Thiomorpholine Ring | Enhances lipophilicity and membrane permeability compared to morpholine analogues. |
Primary Biological Targets & Mechanistic Pathways
The structural features of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- enable it to act as a bifunctional scaffold, primarily targeting lipid metabolism and oncogenic signaling pathways.
Squalene Synthase (SQS) Inhibition
Squalene synthase catalyzes the first committed step in the cholesterol biosynthesis pathway—the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules into squalene. Unlike HMG-CoA reductase inhibitors (statins), SQS inhibitors do not deplete essential non-steroidal isoprenoids (e.g., ubiquinone, dolichol), thereby avoiding statin-induced myotoxicity[2][3]. Thiomorpholine derivatives have demonstrated potent SQS inhibitory activity, often exhibiting IC₅₀ values in the low micromolar to nanomolar range, while simultaneously acting as antioxidants that protect hepatic microsomal membranes from lipid peroxidation[4].
FLT3 Receptor Tyrosine Kinase Inhibition
FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), driving uncontrolled leukemic cell proliferation. Thiomorpholine-based scaffolds function as ATP-competitive inhibitors[1]. The N-carboxaldehyde moiety forms critical hydrogen bonds with the hinge region of the kinase domain, while the lipophilic thiomorpholine ring occupies the hydrophobic selectivity pocket, effectively halting the phosphorylation cascade[5].
Dual targeting mechanism of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- in SQS and FLT3 pathways.
Experimental Workflows & Protocols
To validate the efficacy of thiomorpholine derivatives, robust, self-validating experimental protocols are required. The following methodologies are designed to ensure high reproducibility and minimize false positives through appropriate controls.
Protocol A: In Vitro Squalene Synthase Inhibition Assay
This radiometric assay quantifies the conversion of [³H]-FPP to [³H]-squalene using rat liver microsomes[3].
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Microsome Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 10 mM DTT.
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Reaction Mixture Assembly: In a 96-well plate, combine 50 µg of microsomal protein, 1 mM NADPH, 5 mM MgCl₂, and varying concentrations of the thiomorpholine test compound (0.1 nM to 100 µM in DMSO; final DMSO concentration <1%).
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Initiation: Add 10 µM [³H]-FPP (specific activity: 1 µCi/µmol) to initiate the reaction.
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Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 100 µL of 10% methanolic KOH.
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Extraction: Add 200 µL of hexane, vortex vigorously for 2 minutes, and centrifuge at 2,000 x g for 5 minutes to separate phases.
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Quantification: Transfer 100 µL of the organic (upper) phase containing [³H]-squalene to a scintillation vial. Add scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.
Protocol B: FLT3 Kinase Activity Assay
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) approach to measure ATP-competitive kinase inhibition[5].
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Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant human FLT3 kinase domain to 0.5 nM.
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Compound Dispensing: Dispense serial dilutions of the thiomorpholine compound into a 384-well low-volume plate.
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Enzyme Incubation: Add the FLT3 enzyme solution and incubate for 15 minutes at room temperature to allow for pre-binding.
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Reaction Initiation: Add a substrate mixture containing 100 µM ATP (approximating the Kₘ) and 1 µM biotinylated poly-Glu-Tyr peptide. Incubate for 60 minutes at room temperature.
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Detection: Add TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
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Readout: Incubate for 30 minutes, then read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Determine the 665/615 ratio to calculate kinase activity and derive the IC₅₀.
Standardized high-throughput screening workflow for evaluating thiomorpholine derivatives.
Conclusion
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl- (8CI,9CI) is a highly versatile and structurally privileged scaffold. The incorporation of the sulfur atom and specific methyl substitutions provides an optimal balance of lipophilicity and steric rigidity, making it an ideal candidate for targeting deep, hydrophobic enzyme pockets. Its proven utility in inhibiting squalene synthase for antihyperlipidemic applications, alongside its capacity to act as an ATP-competitive inhibitor of the FLT3 kinase in oncological settings, underscores its significant value in modern drug discovery.
References
- Smolecule.Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI).
- National Institutes of Health (NIH) / PMC.Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives.
- Journal of Medicinal Chemistry (ACS Publications).Lipid-Lowering (Hetero)Aromatic Tetrahydro-1,4-Oxazine Derivatives with Antioxidant and Squalene Synthase Inhibitory Activity.
- ResearchGate.Antihyperlipidemic Morpholine Derivatives with Antioxidant Activity: an Investigation of the Aromatic Substitution.
- ResearchGate.UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor.
Sources
- 1. Buy 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) [smolecule.com]
- 2. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
